molecular formula C35H25Cl3O3 B11695968 2-(Biphenyl-4-yl)-2-oxoethyl 3,3,3-tris(4-chlorophenyl)propanoate

2-(Biphenyl-4-yl)-2-oxoethyl 3,3,3-tris(4-chlorophenyl)propanoate

Cat. No.: B11695968
M. Wt: 599.9 g/mol
InChI Key: QIJHRXRXBADOAS-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group and multiple chlorophenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,3,3-Tris(4-chlorophenyl)propionic acid with biphenyl derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein-tyrosine phosphatase YopH, affecting cellular signaling pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Tris(4-chlorophenyl)propionic acid
  • 1,3,5-Triazine derivatives
  • Spirobifluorene-based compounds

Uniqueness

Compared to similar compounds, 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3,3,3-TRIS(4-CHLOROPHENYL)PROPANOATE stands out due to its unique combination of biphenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C35H25Cl3O3

Molecular Weight

599.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3,3,3-tris(4-chlorophenyl)propanoate

InChI

InChI=1S/C35H25Cl3O3/c36-30-16-10-27(11-17-30)35(28-12-18-31(37)19-13-28,29-14-20-32(38)21-15-29)22-34(40)41-23-33(39)26-8-6-25(7-9-26)24-4-2-1-3-5-24/h1-21H,22-23H2

InChI Key

QIJHRXRXBADOAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CC(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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